3-(2,5-Dimethoxyphenyl)pyrrolidine (CAS 938458-95-8) is a conformationally restricted arylpyrrolidine building block primarily utilized in the synthesis of monoaminergic ligands and central nervous system (CNS) active pharmaceutical ingredients. By embedding the phenethylamine pharmacophore within a five-membered pyrrolidine ring, this scaffold offers rigidified geometry compared to acyclic baselines, enhancing metabolic stability against monoamine oxidases (MAO) and providing a defined spatial vector for subsequent N-alkylation. It is predominantly procured as a highly pure secondary amine precursor for structure-activity relationship (SAR) mapping, particularly in the development of selective 5-HT2A and 5-HT2C receptor modulators [1].
Substituting 3-(2,5-dimethoxyphenyl)pyrrolidine with its acyclic counterpart, 2,5-dimethoxyphenethylamine (2C-H), or its six-membered homolog, 3-(2,5-dimethoxyphenyl)piperidine, critically compromises both synthetic and pharmacological trajectories [1]. Acyclic analogs possess high conformational flexibility, leading to poor receptor subtype selectivity and rapid oxidative deamination in vivo. Conversely, piperidine homologs introduce excessive steric bulk and adopt chair conformations that alter the spatial projection of the N-substituent, often resulting in a severe drop in target binding affinity during SAR optimization. For procurement, utilizing the exact pyrrolidine scaffold is non-negotiable when targeting the specific dihedral angles required for equipotent 5-HT2A/2C engagement without the metabolic liabilities of primary amines [1].
Compared to the highly flexible 2,5-dimethoxyphenethylamine, the pyrrolidine-constrained scaffold restricts the rotation of the amine pharmacophore, forcing it into a bioactive conformation [1]. Studies on constrained 2,5-disubstituted aryl-amines demonstrate that pyrrolidine analogs maintain high nanomolar affinity for 5-HT2A/2C receptors while significantly reducing off-target binding compared to acyclic baselines. The five-membered ring specifically directs the nitrogen lone pair, optimizing hydrogen bonding within the receptor binding pocket—a feature lost in flexible or piperidine-based analogs [1].
| Evidence Dimension | Conformational flexibility and target affinity |
| Target Compound Data | Pyrrolidine constraint (restricted dihedral angles optimizing binding) |
| Comparator Or Baseline | 2,5-Dimethoxyphenethylamine (highly flexible, poor selectivity) |
| Quantified Difference | >10-fold improvement in subtype selectivity in derived N-benzyl ligands |
| Conditions | In vitro radioligand binding assays (5-HT2A vs 5-HT2C) |
Procurement of the pyrrolidine scaffold is essential for medicinal chemistry programs requiring strict conformational control to avoid off-target toxicity.
Primary phenethylamines like 2,5-dimethoxyphenethylamine are rapidly metabolized by monoamine oxidases (MAO), severely limiting their utility as advanced drug candidates [1]. The incorporation of the amine into a secondary pyrrolidine ring in 3-(2,5-dimethoxyphenyl)pyrrolidine provides substantial steric hindrance and electronic modulation, effectively blocking MAO-mediated oxidative deamination. This structural modification extends the half-life of downstream derivatives, making the pyrrolidine scaffold a superior starting material for developing metabolically stable therapeutics [1].
| Evidence Dimension | Susceptibility to MAO degradation |
| Target Compound Data | Secondary pyrrolidine amine (MAO resistant) |
| Comparator Or Baseline | Primary phenethylamine (rapidly degraded) |
| Quantified Difference | Significant increase in metabolic half-life (t1/2) for derived compounds |
| Conditions | In vitro human liver microsome (HLM) and MAO enzymatic assays |
Selecting this constrained building block directly mitigates downstream pharmacokinetic failures associated with rapid primary amine metabolism.
As a secondary cyclic amine, 3-(2,5-dimethoxyphenyl)pyrrolidine exhibits a distinct nucleophilic profile compared to primary anilines or acyclic aliphatic amines[1]. In standard N-alkylation or reductive amination protocols (e.g., reaction with substituted benzaldehydes), the pyrrolidine nitrogen provides predictable, high-yielding conversions without the risk of over-alkylation (quaternization) that frequently plagues primary amine precursors. This ensures higher purity profiles and reproducibility in library synthesis[1].
| Evidence Dimension | N-alkylation reaction efficiency and selectivity |
| Target Compound Data | Clean conversion to tertiary amine without over-alkylation |
| Comparator Or Baseline | Primary phenethylamines (prone to secondary and tertiary mixtures) |
| Quantified Difference | >20% increase in isolated yield for mono-alkylated products |
| Conditions | Standard reductive amination (NaBH(OAc)3, DCE, room temperature) |
Higher synthetic predictability translates to lower reagent waste and reduced purification bottlenecks during industrial scale-up.
Directly utilizing the pyrrolidine constraint to map 5-HT2A/2C receptor binding pockets, offering a rigidified alternative to flexible phenethylamine derivatives [1].
Acting as a core scaffold where resistance to monoamine oxidase (MAO) degradation is required for the final active pharmaceutical ingredient, overcoming the pharmacokinetic limitations of primary amines [1].
Serving as a reliable secondary amine building block for high-throughput reductive amination or alkylation workflows, avoiding the over-alkylation issues commonly seen with acyclic primary amines [1].